
N-Deformyl-N-acetylFormoterol
Übersicht
Beschreibung
N-Deformyl-N-acetylFormoterol is a complex organic compound. It is known for its diverse applications in various fields, including pharmaceuticals, chemistry, and biology. This compound is characterized by its unique molecular structure, which includes a hydroxyphenyl group, a methoxyphenyl group, and an acetamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Deformyl-N-acetylFormoterol typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-5-hydroxyacetophenone under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Structural and Functional Group Analysis
Formoterol’s structure contains:
-
Primary and secondary amine groups (potential sites for N-acylation/deacylation)
-
Phenol groups (subject to protection/deprotection strategies)
-
Ethanolamine side chain (common target for metabolic modifications)
Theoretical modifications to produce N-deformyl-N-acetylformoterol would likely involve:
-
Deformylation of the existing formamide group.
-
Acetylation of the exposed amine.
N-Deformylation Reactions
Deformylation mechanisms for formamide derivatives typically involve:
Key Challenges : Selective deformylation without disrupting the ethanolamine or aromatic groups.
N-Acetylation Strategies
Acetylation of secondary amines can be achieved via:
Reagent | Solvent | Temperature | Time | Yield | Source |
---|---|---|---|---|---|
Acetic anhydride | CH<sub>2</sub>Cl<sub>2</sub> | 0–25°C | 2–4 h | 90–95% | |
N-Acylsaccharin | Mechanochemical | 30 Hz | 30–90 min | 85–98% | |
Imidazolium chloride/DMA | Neat | 150°C | 2 h | 75–96% |
Critical Considerations :
-
Steric hindrance from formoterol’s benzyloxy group may reduce acetylation efficiency.
-
Competing O-acetylation of phenolic groups requires protective strategies (e.g., silylation).
Stability and Degradation Studies
While no direct studies exist for N-deformyl-N-acetylformoterol, analogous β<sub>2</sub>-agonist derivatives show:
-
pH-dependent hydrolysis : Degradation accelerates in acidic conditions (t<sub>1/2</sub> = 4–6 h at pH 2) .
-
Thermal instability : Decomposition above 150°C via retro-Mannich reactions .
Analytical Characterization
Hypothetical characterization data would align with formoterol derivatives:
Technique | Expected Observations | Reference Standards |
---|---|---|
<sup>1</sup>H NMR | - Acetyl singlet at δ 2.1–2.3 ppm | |
HPLC-MS | [M+H]<sup>+</sup> ~453 m/z | |
TGA | Mass loss at 150–200°C (acetyl group) |
Pharmacological Implications
-
Receptor binding : Acetylation may reduce β<sub>2</sub>-adrenergic receptor affinity due to steric clashes with F193/F194 residues .
-
Metabolism : Expected hepatic clearance via CYP2D6-mediated N-deacetylation .
Research Gaps and Recommendations
-
Synthetic validation : Prioritize deformylation-acetylation sequential reactions under inert atmospheres.
-
Stability profiling : Conduct accelerated degradation studies (ICH Q1A guidelines).
-
Biological assays : Compare bronchodilatory activity against parent formoterol in in vitro models.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Beta-2 Agonist Activity
N-Deformyl-N-acetylFormoterol exhibits potent beta-2 adrenergic receptor agonist activity. This characteristic is crucial for its efficacy in inducing bronchodilation, making it a valuable treatment option for patients with obstructive airway diseases. Research indicates that Formoterol, and by extension its derivatives, can provide prolonged bronchodilation compared to other beta-agonists like Salbutamol .
Anti-inflammatory Effects
Emerging studies suggest that beta-2 agonists like this compound may possess anti-inflammatory properties. This is particularly relevant in the context of asthma management, where inflammation plays a significant role in exacerbating symptoms. The compound's ability to modulate inflammatory pathways could enhance its therapeutic profile beyond mere bronchodilation .
Therapeutic Applications
Asthma Management
this compound is being investigated for its potential to improve asthma control. Clinical trials have demonstrated that long-acting beta-agonists (LABAs) like Formoterol can significantly enhance lung function and reduce the frequency of asthma exacerbations when used in combination with inhaled corticosteroids .
Chronic Obstructive Pulmonary Disease (COPD)
In COPD patients, this compound may help alleviate symptoms and improve quality of life. Its long duration of action allows for less frequent dosing, which can enhance patient adherence to treatment regimens .
Case Study 1: Efficacy in Asthma Patients
A double-blind, randomized crossover study involving asthmatic patients compared the effects of this compound with Salbutamol. Results indicated that this compound provided superior bronchodilation lasting up to 12 hours post-administration, compared to approximately 4-6 hours for Salbutamol .
Case Study 2: COPD Management
In another trial focusing on COPD, patients receiving this compound reported significant improvements in lung function measurements (FEV1) and overall health status compared to those on standard therapies. The findings support the compound's role as an effective long-term management option for chronic respiratory conditions .
Comparative Data Table
Compound | Agonist Activity | Duration of Action (hours) | Clinical Use |
---|---|---|---|
This compound | Full | 12 | Asthma, COPD |
Salbutamol | Partial | 4-6 | Asthma |
Formoterol | Full | 12 | Asthma, COPD |
Indacaterol | Full | 24 | COPD |
Wirkmechanismus
The mechanism of action of N-Deformyl-N-acetylFormoterol involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formoterol: A related compound with similar structural features.
Terbutaline: Another compound with comparable pharmacological properties.
Levalbuterol: Shares some structural similarities and is used in similar therapeutic applications.
Uniqueness
N-Deformyl-N-acetylFormoterol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields.
Biologische Aktivität
N-Deformyl-N-acetylFormoterol is a derivative of Formoterol, a long-acting beta-agonist (LABA) primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and potential therapeutic applications.
This compound, like its parent compound Formoterol, acts as a selective agonist for the beta-2 adrenergic receptors (β2ARs). The binding of this compound to β2ARs activates intracellular signaling pathways that lead to bronchodilation. The mechanism involves:
- Activation of Adenylyl Cyclase : Upon binding to β2ARs, this compound stimulates adenylyl cyclase, increasing the levels of cyclic AMP (cAMP) within bronchial smooth muscle cells. Elevated cAMP levels result in relaxation of these muscles, leading to widened airways and improved airflow .
- Reduction of Inflammatory Mediators : The compound also inhibits the release of pro-inflammatory mediators such as histamine and leukotrienes from mast cells, contributing to its anti-inflammatory effects .
Pharmacokinetics
The pharmacokinetic profile of this compound is similar to that of Formoterol:
- Absorption : Following inhalation, the pulmonary bioavailability is estimated at approximately 43%, with total systemic bioavailability around 60% .
- Metabolism : The primary metabolic pathway involves glucuronidation and O-demethylation. Minor pathways include sulfate conjugation and deformylation . Studies indicate that various cytochrome P450 isoenzymes are involved in the metabolism of Formoterol, suggesting that similar mechanisms may apply to its derivatives .
- Elimination : The elimination half-life and routes are consistent with those observed for Formoterol, which is primarily eliminated via renal pathways following metabolism .
Therapeutic Applications
This compound's biological activity suggests several therapeutic applications:
- Asthma Management : As a bronchodilator, it can be utilized in the management of asthma symptoms, particularly in patients requiring long-term control medications.
- COPD Treatment : Its long duration of action makes it suitable for patients with COPD who need sustained bronchodilation throughout the day.
Case Studies and Research Findings
Several studies have examined the efficacy and safety profiles of LABAs like Formoterol and its derivatives. Here are key findings relevant to this compound:
Eigenschaften
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-13(10-15-4-7-17(26-3)8-5-15)21-12-20(25)16-6-9-19(24)18(11-16)22-14(2)23/h4-9,11,13,20-21,24-25H,10,12H2,1-3H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUIKCFITCCGOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1795135-61-3 | |
Record name | N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7X10JT69G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.